Dalpiciclib vs. Ribociclib, Palbociclib, and Abemaciclib: Network Meta-Analysis of Progression-Free Survival in HR+/HER2- Advanced Breast Cancer
In a systematic review and network meta-analysis of 20 randomized controlled trials, dalpiciclib combined with endocrine therapy demonstrated significantly improved progression-free survival (PFS) compared to all three other approved CDK4/6 inhibitors. Specifically, dalpiciclib + ET significantly improved PFS compared to ribociclib + ET, palbociclib + ET, and abemaciclib + ET [1]. This head-to-head indirect comparison establishes dalpiciclib as the numerically most effective agent for PFS prolongation among the four drugs in this treatment setting.
| Evidence Dimension | Progression-Free Survival (PFS) improvement over comparators |
|---|---|
| Target Compound Data | Dalpiciclib + ET: significantly improved PFS compared to all three other CDK4/6 inhibitors + ET |
| Comparator Or Baseline | Ribociclib + ET, Palbociclib + ET, and Abemaciclib + ET |
| Quantified Difference | Significantly longer PFS (statistical significance achieved in network meta-analysis) |
| Conditions | Network meta-analysis of 20 RCTs in HR+/HER2- advanced breast cancer patients treated with CDK4/6 inhibitors plus endocrine therapy; search period through February 29, 2024 |
Why This Matters
For researchers selecting a CDK4/6 inhibitor for preclinical or clinical studies targeting PFS as a primary endpoint, dalpiciclib provides the most favorable efficacy signal based on cross-study comparative data.
- [1] Tong F, Lu Y, Ma HF, Shen J. Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapies for HR+/HER2-breast cancer: Systematic review and network meta-analysis. Heliyon. 2024;10(12):e32623. DOI: 10.1016/j.heliyon.2024.e32623. View Source
